molecular formula C25H36Cl2N2O5 B2876161 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1215389-20-0

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2876161
CAS No.: 1215389-20-0
M. Wt: 515.47
InChI Key: ZBZMQBCNMGDHQY-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H36Cl2N2O5 and its molecular weight is 515.47. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic molecule featuring a unique combination of structural motifs that suggest potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including interactions with neurotransmitter systems, potential therapeutic applications, and findings from relevant studies.

Structural Characteristics

The compound consists of several key components:

  • Piperazine Ring : Known for its ability to interact with various biological targets, particularly in the central nervous system.
  • Benzo[d][1,3]dioxole Moiety : This structure is often associated with psychoactive properties and may enhance the compound's affinity for certain receptors.
  • Ethoxy and Phenoxy Groups : These substituents contribute to the lipophilicity and overall binding properties of the compound.

Neurotransmitter Interaction

The primary biological activity of this compound is linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Compounds with similar structural features have demonstrated:

  • Antidepressant Potential : The piperazine derivatives are known to exhibit antidepressant effects by modulating serotonin levels in the brain.
  • Antipsychotic Activity : The structural components suggest potential efficacy in treating psychotic disorders through dopamine receptor antagonism.

Research Findings

Several studies have investigated the biological activities of related compounds. Here are some notable findings:

StudyFindings
Pharmacological Evaluation of Piperazine Derivatives Identified significant anticonvulsant and antidepressant activities in piperazine derivatives similar to our compound. BPPU (a related compound) showed protection against seizures and exhibited antidepressant properties without significant toxicity.
Synthesis and Biological Evaluation Benzoxazepine derivatives demonstrated anti-cancer and anti-inflammatory activities. The study highlighted varying effects on cytokine release depending on the cancer cell type, suggesting a complex interaction with immune pathways.
Structure-Activity Relationship (SAR) Studies Modifications in the piperazine ring and substituents significantly influenced receptor affinity and selectivity, indicating that small changes can lead to substantial differences in biological activity.

Case Studies

  • Anticonvulsant Activity : A study evaluated a related piperazine derivative (BPPU), which showed broad-spectrum anticonvulsant activity across several seizure models, indicating that similar compounds may have therapeutic potential for epilepsy treatment.
  • Antidepressant Effects : Another case study focused on compounds with piperazine structures that demonstrated significant improvements in depressive symptoms in animal models, reinforcing the potential of this class of compounds in treating mood disorders.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5.2ClH/c1-2-20-3-6-23(7-4-20)30-14-13-29-18-22(28)17-27-11-9-26(10-12-27)16-21-5-8-24-25(15-21)32-19-31-24;;/h3-8,15,22,28H,2,9-14,16-19H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZMQBCNMGDHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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